(2-Methylfuran-3-yl)methanol
Description
Significance of Furanic Alcohols within Heterocyclic Chemistry and Organic Synthesis
Furanic alcohols, a class of compounds that includes (2-Methylfuran-3-yl)methanol, are pivotal in heterocyclic chemistry and organic synthesis. Heterocyclic compounds, which feature a ring structure containing atoms of at least two different elements, are widespread in nature and are fundamental to many biological processes. uomus.edu.iq More than half of all known organic compounds are heterocyclic. uomus.edu.iq Their diverse applications span pharmaceuticals, agrochemicals, and materials science. ijarsct.co.in
The furan (B31954) ring, a five-membered aromatic heterocycle with one oxygen atom, is a key structural motif. wikipedia.org Furan and its derivatives are considered aromatic because one of the lone pairs of electrons on the oxygen atom is delocalized into the ring, creating an aromatic sextet. wikipedia.orgmsu.edu This aromaticity, however, is intermediate between that of an enol ether and a classic aromatic ring like benzene, leading to unique reactivity. wikipedia.org Furanic alcohols, characterized by a hydroxyl group attached to a furan ring, serve as versatile building blocks in organic synthesis. The hydroxyl group can undergo typical alcohol reactions, while the furan ring can participate in various transformations, including electrophilic aromatic substitution and Diels-Alder reactions. wikipedia.orgvulcanchem.com This dual reactivity allows for the synthesis of a wide array of more complex molecules.
Overview of Key Research Trajectories Pertaining to this compound
Research concerning this compound is multifaceted, primarily focusing on its synthesis and its utility as an intermediate in the creation of more complex molecules. One significant area of investigation involves the reactions of 2-methylfuran (B129897) with various aldehydes. For instance, the reaction of 2-methylfuran with aryl aldehydes, catalyzed by ruthenium trichloride (B1173362) trihydrate, has been studied for the synthesis of bis(fur-2-yl)methanes. researchgate.net
Furthermore, derivatives of this compound are being explored for their potential biological activities. For example, research has been conducted on the synthesis of 3-(2-methylfuran-3-yl)-4-derivatives of Δ2-1,2,4-triazolin-5-thiones and esters of 2-((5-furan-2-yl, 2-methylfuran-3-yl)-4-amino-1,2,4-triazol-3-ylthio)acetic acids. rjpbcs.com These studies highlight the compound's role as a scaffold for developing new biologically active agents. The synthesis of novel 2-methyl-3-furyl sulfide (B99878) derivatives from 2-methyl-3-furyl disulfide has also been reported, with these new compounds showing potential as flavoring agents and preservatives. rsc.org
Delineation of the Academic Inquiry Scope for this compound
The academic inquiry into this compound is primarily centered on its chemical properties and its application as a synthetic intermediate. Detailed physicochemical data is available, providing a foundation for its use in various chemical reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C6H8O2 |
| Molecular Weight | 112.128 g/mol |
| CAS Number | 5554-99-4 |
| IUPAC Name | This compound |
| SMILES | CC1=C(C=CO1)CO |
| InChI Key | FTYOGLDPNBZSQC-UHFFFAOYSA-N |
Source: nih.govfishersci.dk
The compound's utility is further demonstrated by its appearance in the synthesis of more complex structures, such as (2-methylfuran-3-yl)(2,3,4-trimethoxyphenyl)methanol and (2-methylfuran-3-yl)(2,4,6-trimethoxyphenyl)methanol. molport.commolport.com The reactivity of the furan ring and the hydroxyl group are key to its role as a building block in organic synthesis.
Structure
3D Structure
Properties
IUPAC Name |
(2-methylfuran-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-5-6(4-7)2-3-8-5/h2-3,7H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYOGLDPNBZSQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380396 | |
| Record name | (2-methylfuran-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5554-99-4 | |
| Record name | (2-methylfuran-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of 2 Methylfuran 3 Yl Methanol
Advanced Synthetic Routes to (2-Methylfuran-3-yl)methanol
The synthesis of this compound can be approached through several distinct pathways, ranging from the reduction of aldehyde precursors to more complex multi-step strategies involving elaborate starting materials.
A primary and straightforward method for the synthesis of this compound involves the reduction of its corresponding aldehyde, 2-methyl-3-furaldehyde (B1316418). nih.gov This transformation is a fundamental process in organic synthesis, where the aldehyde functional group is converted to a primary alcohol.
The reduction can be accomplished using a variety of reducing agents. Common laboratory-scale reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation, employing catalysts such as nickel, palladium, or platinum, also represents a viable and scalable method for this conversion. google.com For instance, the selective hydrogenation of furfural (B47365) to 2-methylfuran (B129897) often proceeds via a furfuryl alcohol intermediate, highlighting the feasibility of reducing the formyl group on a furan (B31954) ring. mdpi.com While industrial processes for similar compounds like the hydrogenation of furfural to 2-methylfuran have been extensively studied using copper-based catalysts, these conditions are often optimized for large-scale production and may involve higher temperatures and pressures. google.comhep.com.cn The choice of reagent and reaction conditions can be tailored to optimize yield and purity, avoiding side reactions such as the reduction of the furan ring itself.
Table 1: Common Reducing Agents for Aldehyde to Alcohol Conversion
| Reducing Agent | Typical Solvent(s) | General Conditions | Notes |
| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol | Room Temperature | Mild and selective for aldehydes and ketones. ulisboa.pt |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to reflux | Powerful, non-selective, reduces many functional groups. |
| Catalytic Hydrogenation (H₂) | Ethanol, Ethyl acetate | Room temp. to high temp. | Requires a metal catalyst (e.g., Pd/C, PtO₂, Raney Ni). google.com |
Hydroxymethylation, a type of hydroxyalkylation reaction, offers a potential route to furan alcohols. However, the direct hydroxymethylation of 2-methylfuran to yield this compound is complex due to regioselectivity issues. The electrophilic substitution reactions on 2-methylfuran, such as hydroxyalkylation/alkylation (HAA), predominantly occur at the C5 position, which is the most activated site on the furan ring. mdpi.com
Research into the HAA of 2-methylfuran with various aldehydes (like formaldehyde (B43269), butanal) and ketones has been explored, primarily for the synthesis of biofuel precursors. nih.govresearchgate.netub.eduacs.org These reactions are typically acid-catalyzed, using catalysts such as sulfuric acid, p-toluenesulfonic acid, or solid acid resins like Nafion and Amberlyst. mdpi.comacs.org The products are generally C5-substituted derivatives, for example, the reaction with formaldehyde leads to bis(5-methylfuran-2-yl)methane. mdpi.com Achieving substitution at the C3 position would require overcoming the inherent reactivity of the C5 position, possibly through the use of directing groups or specialized catalytic systems that are not yet widely reported for this specific transformation.
This compound can also be synthesized as part of a more complex molecular architecture, particularly from furanosyl derivatives. An example of this approach involves its presence as a structural motif within a larger molecule, from which it can potentially be liberated or which can be used as a starting point for further reactions.
A documented synthesis involves the use of [5-(2,3-O-isopropylidene-β-D-erythrofuranosyl)-2-methylfuran-3-yl]methanol as a key intermediate. grafiati.comresearchgate.net This compound, which already contains the desired this compound core, is then used in subsequent transformations. This strategy is particularly relevant in the synthesis of complex C-nucleosides and other biologically relevant molecules where the furan moiety is attached to a sugar residue. researchgate.net The synthesis of such complex starting materials often involves multiple steps, beginning from readily available sugars and furan precursors.
Derivatization and Functionalization Reactions of this compound
The hydroxyl group and the furan ring of this compound allow for a range of derivatization and functionalization reactions. A common strategy involves the oxidation of the primary alcohol to the corresponding aldehyde, 2-methyl-3-furaldehyde, which then serves as a versatile intermediate for forming new carbon-nitrogen and carbon-carbon bonds. grafiati.com
Once the alcohol is oxidized to the aldehyde, it can readily react with nitrogen-based nucleophiles to form imines and oximes. These reactions are fundamental in organic chemistry for creating C=N double bonds.
Oxime Formation: The reaction of 2-methyl-3-furaldehyde with hydroxylamine (B1172632) (NH₂OH) yields the corresponding oxime. This reaction can produce a mixture of E and Z isomers. grafiati.comresearchgate.net
Imine Formation: Condensation of the aldehyde with primary amines, such as pyridin-2-yl amine, results in the formation of an imine (or Schiff base). grafiati.comresearchgate.net Iminium catalysis, where secondary amines are often used, is a related process that activates carbonyls for further reactions. acs.org
These derivatizations are valuable for introducing new functional groups and for the synthesis of heterocyclic compounds. nih.gov
The aldehyde derived from this compound is an excellent substrate for carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation. wikipedia.org This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). organic-chemistry.orgacgpubs.org
In a specific application, the aldehyde prepared from [5-(2,3-O-isopropylidene-β-D-erythrofuranosyl)-2-methylfuran-3-yl]methanol undergoes a Knoevenagel reaction with malonic acid. grafiati.com This reaction, often facilitated by a base like pyridine (B92270) (a variant known as the Doebner modification), leads to the formation of a 3-substituted acrylic acid. grafiati.comwikipedia.orgorganic-chemistry.org The reaction is a powerful tool for creating α,β-unsaturated systems, which are important precursors in many synthetic pathways. scielo.org.mxmdpi.com
Table 2: Functionalization Reactions of this compound-derived Aldehyde
| Reaction Type | Reagent(s) | Product Type | Reference(s) |
| Oxime Formation | Hydroxylamine (NH₂OH) | E,Z-Oximes | grafiati.com, researchgate.net |
| Imine Formation | Pyridin-2-yl amine | Imine (Schiff Base) | grafiati.com, researchgate.net |
| Knoevenagel Condensation | Malonic acid, Pyridine | 3-Substituted acrylic acid | grafiati.com |
| Hantzsch Reaction | Ethyl acetoacetate, Ammonia | 1,4-Dihydropyridines | grafiati.com |
Nucleophilic Substitution Reactions Involving Halogenated Analogues (e.g., 3-Chloromethyl-2-methylfuran)
Halogenated derivatives, such as 3-chloromethyl-2-methylfuran, are valuable precursors for the synthesis of this compound and its derivatives through nucleophilic substitution reactions. The high reactivity of the chloromethyl group allows for the introduction of a wide range of functional groups.
The reaction of 3-chloromethyl-2-methylfuran with nitrogen-containing heterocycles is a key step in the synthesis of various biologically relevant molecules. For instance, it can be reacted with nucleobases like 6-bromoindole (B116670). In a typical reaction, 6-bromoindole is treated with sodium hydride (NaH) in a solvent like dimethylformamide (DMF) to form the corresponding sodium salt. Subsequent addition of methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate results in the formation of methyl 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylate. mdpi.com This transformation is a crucial step in the synthesis of inhibitors for bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme involved in bacterial hydrogen sulfide (B99878) production. mdpi.com The suppression of bCSE activity has been shown to increase the susceptibility of pathogenic bacteria to antibiotics. mdpi.com
These types of reactions are not limited to indole (B1671886) derivatives. The versatility of the chloromethylfuran precursor allows for its use with a variety of nitrogenous bases, including purines and pyrimidines, opening avenues for the synthesis of diverse nucleoside analogues and other bioactive compounds. researchgate.netacs.org The general reactivity of pyridinium (B92312) salts in nucleophilic substitution reactions is also well-established, suggesting their potential as reaction partners for 3-chloromethyl-2-methylfuran. acs.org
Alcoholysis of 3-chloromethyl-2-methylfuran and its analogues provides a direct route to alkoxy derivatives. This reaction typically involves treating the chloromethyl compound with an alcohol in the presence of a base or under conditions that promote the displacement of the chloride ion. For example, the reaction of 5-chloromethylfurfural (B124360) with methanol can yield methyl 5-(methoxymethyl)furan-2-carboxylate, although this is sometimes an undesired side reaction during oxidation processes. google.com The efficiency of this alcoholysis can be controlled by the reaction conditions. The synthesis of various alkyl 5-(chloromethyl)furan-2-carboxylates has been achieved, which can then be further reacted with alcohols to form the corresponding ethers. researchgate.net
| Reactant 1 | Reactant 2 | Product | Reference |
| 3-Chloromethyl-2-methylfuran | 6-Bromoindole | Methyl 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylate | mdpi.com |
| 5-Chloromethylfurfural | Methanol | Methyl 5-(methoxymethyl)furan-2-carboxylate | google.com |
Cycloaddition Reactions Leading to Novel Heterocyclic Systems (e.g., Isoxazoles, Isoxazolines)
Cycloaddition reactions involving furan derivatives are a powerful tool for the construction of complex heterocyclic systems. koreascience.krnih.govcore.ac.uknumberanalytics.com While this compound itself is not typically the direct diene component, its derivatives, particularly those with vinyl groups, can participate in [4+2] cycloaddition reactions (Diels-Alder reactions). koreascience.krnih.gov
A notable application is the synthesis of isoxazolines. This can be achieved through a multi-step process starting from 2-methylfuran. The furan is first reacted with (S)-epichlorohydrin to form a hydroxylaminoalkyl furan intermediate. nih.gov This intermediate then undergoes an NBS-mediated oxidation to an α,β-unsaturated ketone, which subsequently cyclizes to form the isoxazoline (B3343090) ring. nih.gov Further transformations of the resulting isoxazoline can lead to functionalized derivatives like (R)-(5-(chloromethyl)-4,5-dihydroisoxazol-3-yl)methanol. nih.gov
The Diels-Alder reaction of vinylfurans with various dienophiles can lead to the formation of bicyclic adducts, which can be further elaborated into a range of complex molecules. koreascience.krnih.govcore.ac.uk The regioselectivity and stereoselectivity of these reactions are influenced by the nature of the substituents on both the furan and the dienophile. numberanalytics.com
| Reaction Type | Starting Material | Key Intermediate | Product | Reference |
| Intramolecular Cyclization | Hydroxylaminoalkyl furan | α,β-Unsaturated ketone | Isoxazoline derivative | nih.gov |
| [4+2] Cycloaddition | 2-Vinylfuran | Not Applicable | Benzo[b]furan derivative | koreascience.kr |
Oxidative Transformations and Subsequent Product Investigations
The oxidation of the methyl group and/or the furan ring of this compound and its derivatives can lead to a variety of functionalized products. Controlled oxidation of the methyl group at the 5-position of related furan compounds can yield formyl or carboxyl groups. vulcanchem.com For instance, the oxidation of 5-chloromethylfurfural can produce 5-chloromethyl-2-furoic acid. google.com
The furan ring itself is susceptible to oxidation. For example, the oxidation of 3,4-disubstituted furans has been employed in the synthesis of the 2,3-disubstituted maleic anhydride (B1165640) segment of tautomycin. molaid.com The oxidation of hydroxylaminoalkyl furans is a key step in the synthesis of isoxazolines, as mentioned previously. nih.gov The choice of oxidant and reaction conditions is crucial to achieve the desired transformation without leading to unwanted side reactions or decomposition of the furan ring.
| Starting Material | Oxidizing Agent | Product | Reference |
| 5-Chloromethylfurfural | Various oxidants | 5-Chloromethyl-2-furoic acid | google.com |
| Hydroxylaminoalkyl furan | NBS | α,β-Unsaturated ketone | nih.gov |
| 3,4-Disubstituted furan | Not specified | 2,3-Disubstituted maleic anhydride | molaid.com |
Catalytic Approaches and Mechanistic Considerations in the Synthesis and Transformation of this compound
Catalysis plays a significant role in both the synthesis and transformation of furan derivatives. In the synthesis of 2-methylfuran from furfural, various catalytic systems have been investigated, including bimetallic catalysts like PtCo/C and metal oxides such as Mg/Fe/O. mdpi.com The selective hydrogenation of furfural to 2-methylfuran can be achieved with high yields using catalysts like Ni-Fe supported on silica. mdpi.com More recently, Co/CoOx catalysts have been shown to be effective for the selective hydrodeoxygenation of furfural to 2-methylfuran. rsc.org
In the transformation of 2-methylfuran, acid catalysts are often employed. For example, the hydroxyalkylation/alkylation (HAA) of 2-methylfuran with aldehydes and ketones is catalyzed by solid acid catalysts like Amberlyst-15 and sulfonic acid-functionalized materials. mdpi.comub.edu These reactions are important for the production of biofuel precursors. mdpi.comub.edu Ruthenium trichloride (B1173362) (RuCl₃·3H₂O) has been found to be an effective catalyst for the reaction of 2-methylfuran with aryl aldehydes to produce bis(fur-2-yl)methanes. researchgate.net
Mechanistic considerations are crucial for understanding and optimizing these catalytic processes. For instance, in the catalytic transfer hydrogenation of furfural, the interaction between the metal and the support, as well as the acid-base properties of the catalyst, can significantly influence the selectivity towards either alcohol or ether products. researchgate.net In the case of the Co/CoOx catalyzed hydrodeoxygenation of furfural, the ratio of Co⁰ to Co²⁺ in the catalyst is a key factor for achieving high selectivity for 2-methylfuran. rsc.org
| Reaction | Catalyst | Product | Reference |
| Furfural Hydrogenation | PtCo/C | 2-Methylfuran | mdpi.com |
| Furfural Hydrodeoxygenation | Co/CoOx | 2-Methylfuran | rsc.org |
| Hydroxyalkylation/Alkylation of 2-Methylfuran | Amberlyst-15 | C₁₅ Fuel Precursor | mdpi.comub.edu |
| Reaction of 2-Methylfuran with Aryl Aldehydes | RuCl₃·3H₂O | Bis(fur-2-yl)methanes | researchgate.net |
Advanced Spectroscopic and Analytical Characterization in Research of 2 Methylfuran 3 Yl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like (2-Methylfuran-3-yl)methanol. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides unambiguous information about the molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum would display distinct signals for each unique proton environment. The two protons on the furan (B31954) ring (H-4 and H-5) would appear as doublets due to coupling with each other. The methyl protons at the C-2 position would present as a singlet, and the methylene (B1212753) protons of the hydroxymethyl group would also likely be a singlet, though it could show coupling to the hydroxyl proton under certain conditions.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each carbon atom in the molecule. Six distinct signals would be expected, corresponding to the four furan ring carbons, the methyl carbon, and the methylene carbon of the hydroxymethyl group.
The following tables present predicted NMR data based on analogous compounds. rsc.orgresearchgate.netchemicalbook.com
Predicted ¹H NMR Data for this compound Data predicted based on analogous structures.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 (furan) | ~7.2 | d | ~2.0 |
| H-4 (furan) | ~6.2 | d | ~2.0 |
| -CH₂OH | ~4.5 | s | - |
| -OH | Variable | br s | - |
| -CH₃ | ~2.3 | s | - |
Predicted ¹³C NMR Data for this compound Data predicted based on analogous structures.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (furan) | ~150 |
| C-5 (furan) | ~140 |
| C-3 (furan) | ~115 |
| C-4 (furan) | ~110 |
| -CH₂OH | ~56 |
| -CH₃ | ~12 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (molar mass: 112.12 g/mol ), electron impact (EI) mass spectrometry would provide both the molecular ion (M⁺˙) peak and a characteristic fragmentation pattern essential for confirming its identity.
In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and subsequent fragmentation. The resulting pattern of fragment ions serves as a molecular fingerprint. While the mass spectrum for (2-methyloxiranyl)methanol, an isomer, shows an absent parent peak, this is not always the case for all furan alcohols. nsf.gov The fragmentation of this compound is expected to involve characteristic losses, such as the loss of a hydrogen atom, a water molecule, or the entire hydroxymethyl group. Cleavage of the furan ring itself would also contribute to the spectrum.
Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment | Identity |
| 112 | [C₆H₈O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 111 | [C₆H₇O₂]⁺ | [M-H]⁺ |
| 97 | [C₅H₅O₂]⁺ | [M-CH₃]⁺ |
| 94 | [C₆H₆O]⁺˙ | [M-H₂O]⁺˙ |
| 81 | [C₅H₅O]⁺ | [M-CH₂OH]⁺ |
| 53 | [C₄H₅]⁺ | Furan ring fragment |
Gas Chromatography (GC) for Reaction Monitoring, Purity Assessment, and Quantitative Analysis
Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds. It is widely used in the analysis of furan derivatives for various applications, including reaction monitoring, purity assessment, and quantitative determination. acs.orgnih.gov
In the context of this compound research, GC is instrumental.
Reaction Monitoring: During its synthesis, GC can track the consumption of reactants and the formation of the product in real-time. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst choice.
Purity Assessment: After synthesis and purification, GC can effectively separate the target compound from any remaining starting materials, solvents, or byproducts, such as isomers like (5-methylfuran-2-yl)methanol. core.ac.uk The area of the peak corresponding to this compound relative to the total area of all peaks gives a measure of its purity.
Quantitative Analysis: When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can be used for precise quantification. rsc.org By using an internal standard and creating a calibration curve, the exact concentration of this compound in a sample can be determined. rsc.orgacs.org
Various capillary columns are suitable for the analysis of furan derivatives, with the HP-5MS (a non-polar column) and wax-type columns (polar) being commonly employed. rsc.orgnih.gov The choice of column and temperature program depends on the specific separation required.
Typical GC-MS Conditions for Furan Derivative Analysis
| Parameter | Example Condition |
| Column | HP-5 MS Ultra Inert (30 m × 250 µm × 0.25 µm) rsc.org |
| Carrier Gas | Helium rsc.org |
| Injection Temp. | 250 °C rsc.org |
| Oven Program | 60°C initial, ramped to 300°C rsc.org |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) rsc.org |
X-ray Crystallography for Absolute Configuration Determination of Crystalline Derivatives
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.gov However, this technique requires a well-ordered single crystal. Since this compound is a liquid at room temperature, it cannot be directly analyzed by this method.
To overcome this limitation, a common strategy is to convert the non-crystalline alcohol into a solid, crystalline derivative. nih.govrsc.org This can be achieved through reactions such as:
Esterification: Reacting the alcohol with a substituted benzoic acid (e.g., 4-nitrobenzoyl chloride) to form a solid ester.
Urethane (B1682113) formation: Reacting the alcohol with an isocyanate to produce a solid urethane derivative.
Electronic Spectroscopy and Electron Impact Studies Applied to Furan Methanol (B129727) Systems
Electronic spectroscopy, particularly ultraviolet-visible (UV-Vis) spectroscopy, investigates the electronic transitions within a molecule. For furan and its derivatives, the UV absorption spectra are typically dominated by π → π* transitions within the aromatic ring system. Studies on the closely related 2-furanmethanol show that the substitution of a hydrogen atom with a -CH₂OH group has only a minor effect on the frontier molecular orbitals of the furan ring. [No specific citation found for this exact point in the search results] This suggests that the electronic spectrum of this compound will be characteristic of a substituted furan, with absorption maxima influenced by the methyl and hydroxymethyl groups.
Electron Impact (EI) studies, which form the basis of EI Mass Spectrometry, provide insight into how a molecule fragments under high-energy electron bombardment. Research on furan, tetrahydrofuran (B95107), and related alcohols shows that the presence of hydroxyl and methanol functional groups significantly influences the electron-induced decomposition of the system. nsf.gov The fragmentation patterns are often complex but reproducible, providing structural information that complements data from other spectroscopic methods. These studies are crucial for building the kinetic models used to understand the combustion chemistry of furan-based biofuels. nih.gov
Computational and Theoretical Studies on 2 Methylfuran 3 Yl Methanol and Its Derivatives
Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity
The electronic structure of furan (B31954) derivatives is characterized by the delocalization of π-electrons across the ring, which contributes to their aromaticity. The oxygen atom participates in this delocalization with one of its lone pairs, leading to an electron-rich heterocycle. This inherent electron richness makes the furan ring susceptible to electrophilic substitution, with the 2- and 5-positions being the most reactive.
Molecular orbital (MO) theory provides a deeper understanding of the electronic distribution and reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. For furan derivatives, the HOMO is typically associated with the π-system of the ring and is crucial in reactions with electrophiles. The LUMO, conversely, is involved in reactions with nucleophiles. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability.
The substituents on the furan ring in (2-Methylfuran-3-yl)methanol significantly modulate its electronic properties. The methyl group is an electron-donating group, which further increases the electron density of the furan ring, thereby enhancing its reactivity towards electrophiles. The methanol (B129727) group, while having a hydroxyl moiety that can act as a hydrogen bond donor and acceptor, also influences the electronic landscape of the ring.
Reactivity descriptors, derived from quantum chemical calculations, can quantify the reactivity of different sites within the molecule. These descriptors include atomic charges, electrostatic potential maps, and frontier molecular orbital densities. For this compound, these calculations would likely confirm the increased nucleophilicity of the furan ring due to the methyl substituent and highlight the potential for reactions involving the hydroxyl group of the methanol substituent.
Molecular Modeling and Advanced Conformational Analysis
The three-dimensional structure and conformational flexibility of this compound are critical determinants of its physical and biological properties. Molecular modeling techniques, including molecular mechanics and quantum mechanics, are employed to explore the conformational landscape of this molecule.
Advanced conformational analysis involves systematically exploring these rotational degrees of freedom to identify low-energy conformers. This can be achieved through various computational methods, such as potential energy surface scans and stochastic conformational searches. The results of these analyses provide the relative energies of different conformers and the energy barriers separating them.
For this compound, the orientation of the methanol group relative to the furan ring is of particular interest. Intramolecular hydrogen bonding between the hydroxyl group of the methanol and the oxygen atom of the furan ring is a possibility that could stabilize certain conformations. The presence of the methyl group at the adjacent 2-position can introduce steric hindrance that may influence the preferred orientation of the methanol side chain.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For furan derivatives, QSAR models are valuable tools in drug discovery and toxicology for predicting the activity of new compounds and for understanding the structural features that govern their biological effects.
Pharmacophore Modeling and its Implications for Ligand-Based Drug Design
Pharmacophore modeling is a key component of ligand-based drug design, particularly when the three-dimensional structure of the biological target is unknown. fiveable.menih.gov A pharmacophore represents the essential steric and electronic features that a molecule must possess to interact with a specific biological target and elicit a response. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
For a series of bioactive furan derivatives, a pharmacophore model can be developed by aligning the structures of active compounds and identifying the common chemical features that are responsible for their activity. This model can then be used to virtually screen large databases of chemical compounds to identify new potential drug candidates that match the pharmacophore.
In the context of this compound and its derivatives, a pharmacophore model would likely include features corresponding to the furan ring (as a hydrophobic and aromatic feature), the oxygen atom in the ring (as a potential hydrogen bond acceptor), and the hydroxyl group of the methanol substituent (as a hydrogen bond donor and acceptor). The relative spatial arrangement of these features would be critical for biological activity.
Elucidation of Structure-Activity Relationships within Bioactive Furanic Compounds
Structure-Activity Relationship (SAR) studies aim to identify the key structural modifications that lead to changes in the biological activity of a series of compounds. iiarjournals.org For furanic compounds, SAR studies have revealed several important trends.
For this compound, SAR studies of related compounds would suggest that modifications to the methyl and methanol groups could lead to significant changes in activity. For example, replacing the methyl group with other alkyl or aryl groups, or modifying the hydroxyl group of the methanol substituent, would likely alter the compound's biological profile. These studies provide a rational basis for the design of new furan derivatives with improved potency and selectivity.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for investigating the detailed mechanisms of chemical reactions involving this compound and its derivatives. By calculating the potential energy surface for a given reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states that connect them.
The furan ring in this compound is known to undergo various reactions, including electrophilic substitution and cycloaddition reactions. Computational studies can provide detailed insights into the step-by-step process of these reactions, including the breaking and forming of chemical bonds.
For example, in an electrophilic substitution reaction, computational methods can be used to model the approach of the electrophile to the furan ring, the formation of the sigma complex (a key intermediate), and the subsequent loss of a proton to regenerate the aromatic ring. These calculations can determine the activation energies for substitution at different positions on the ring, thereby explaining the observed regioselectivity.
Transition state theory is a cornerstone of these computational investigations. By locating the transition state structure on the potential energy surface, it is possible to calculate the activation energy of the reaction, which is a key determinant of the reaction rate. The geometry of the transition state provides a snapshot of the molecule at the peak of the energy barrier and offers crucial information about the mechanism of the reaction.
For this compound, computational studies could elucidate the mechanisms of reactions involving both the furan ring and the methanol substituent. For instance, the oxidation of the methanol group to an aldehyde or a carboxylic acid, or the etherification of the hydroxyl group, could be modeled to understand the reaction pathways and predict the most favorable conditions.
Applications of 2 Methylfuran 3 Yl Methanol in Interdisciplinary Research
Role as a Synthetic Intermediate in Pharmaceutical Development and Medicinal Chemistry
The furan (B31954) ring is a prevalent scaffold in a multitude of natural products and pharmaceuticals, making functionalized furans like (2-Methylfuran-3-yl)methanol valuable starting materials in organic synthesis. derpharmachemica.com As an important organic intermediate, the broader class of 2-methylfuran (B129897) compounds has applications in the synthesis of various chemicals and pharmaceuticals. mdpi.comfuran.com The utility of this compound lies in its bifunctional nature; the hydroxymethyl group can undergo typical alcohol reactions such as oxidation or esterification, while the furan ring can participate in various substitution and ring-modification reactions.
This versatility allows for the construction of more complex molecules. For instance, derivatives such as N-(Cyanomethyl)-2-(2-methylfuran-3-yl)sulfanylacetamide have been synthesized and investigated for their potential in medicinal chemistry. evitachem.com The furan moiety is a key component in a wide array of therapeutic agents, and research has demonstrated its presence in compounds with antimicrobial, anti-inflammatory, and antitumor activities. derpharmachemica.com The ability to use this compound as a precursor allows chemists to introduce the 2-methylfuran core into larger, more complex structures, facilitating the development of new potential drug candidates. Its structural relative, (4-Fluoro-2-methylfuran-3-yl)(phenyl)methanol, has also attracted interest in medicinal chemistry for its unique structural features and potential biological activities.
Potential in Materials Science: Investigating its Utility as a Precursor for Specialty Polymers and Resins
Furan-based compounds, particularly furfural (B47365) and its derivative furfuryl alcohol (2-furanmethanol), are significant platform molecules in the chemical industry, largely for the production of resins. csic.es Furfuryl alcohol is extensively used to produce furan resins, which serve as binders in the foundry industry for making sand cores and molds. csic.esatamanchemicals.com These resins are typically thermosetting polymers formed through the acid-catalyzed polymerization of furfuryl alcohol. atamanchemicals.com
The structural similarity of this compound to furfuryl alcohol suggests its potential as a monomer or precursor for specialty polymers and resins. Research into the catalytic conversion of 2-methylfuran (2-MF), a closely related biomass-derived compound, highlights this potential. mdpi.com Specifically, the hydroxyalkylation/alkylation (HAA) of 2-methylfuran with aldehydes like butanal has been studied using acidic ion-exchange resins to create larger molecules that serve as biodiesel precursors. researchgate.netub.edu These reactions demonstrate the capability of the furan ring to undergo condensation and polymerization-type reactions.
In one study, the HAA reaction of 2-methylfuran with butanal was investigated over various acidic ion-exchange resins. The highest conversion of butanal (90%) was achieved at 50°C using Dowex 50Wx2 resin, with minimal formation of undesired 2-methylfuran oligomers. researchgate.netub.edu Such studies underscore the reactivity of the 2-methylfuran scaffold in forming larger carbon-chain molecules, a fundamental process in polymer synthesis. The use of solid acid catalysts like ion-exchange resins is critical in these transformations. researchgate.net
| Catalyst | Temperature (°C) | Butanal Conversion (%) | Key Observation |
|---|---|---|---|
| Dowex 50Wx2 | 50 | 90 | Negligible formation of 2-MF oligomers. |
| Amberlyst 39 | - | - | Noted as producing interesting catalytic results. researchgate.net |
Investigation as a Bioactive Scaffold or Modulator in Diverse Biological Systems
The furan scaffold is a key feature in many bioactive compounds, inspiring its use in the design of new therapeutic agents. derpharmachemica.com this compound itself provides a core structure that can be modified to interact with various biological targets.
The prostaglandin (B15479496) E2 (PGE2) receptor EP4 is a G-protein coupled receptor implicated in mediating diseases involving pain and inflammation. wipo.intgoogle.com As such, antagonists of the EP4 receptor are sought after as potential treatments for conditions like osteoarthritis and certain cancers. wipo.int The development of selective EP4 antagonists involves exploring various chemical scaffolds that can effectively block the receptor.
While this compound has not been directly identified as an EP4 antagonist, related furan structures have been investigated in the context of prostanoid receptor modulation. In lead optimization studies for antagonists of the closely related EP2 receptor, a benzofuran (B130515) derivative was synthesized from 3-bromo-2-methylfuran. acs.org Although this specific analogue showed significantly reduced potency compared to its indole-based counterparts, its synthesis and testing demonstrate that the furan scaffold is being actively considered and evaluated in the search for new prostanoid receptor modulators. acs.orgacs.org This line of inquiry is crucial for understanding the structure-activity relationships that govern receptor binding and provides a rationale for further exploration of furan-based compounds, including derivatives of this compound, as potential EP4 receptor antagonists.
Thrombin is a critical enzyme in the blood coagulation cascade, and its inhibition is a key strategy for treating and preventing thrombosis-related disorders. researchgate.net The search for novel antithrombotic agents has led to the investigation of various molecular structures that can effectively target thrombin.
In silico research, including pharmacophore modeling and 3D quantitative structure-activity relationship (3D-QSAR) studies, has been employed to identify and optimize thrombin inhibitors. researchgate.net In a study of biphenyl (B1667301) analogues with antithrombotic activity, the contribution of different substituents was evaluated. The dataset included a derivative where the substituent was a 2-methylfuran group. This compound was analyzed alongside others to build a predictive QSAR model, which helps in understanding the structural features required for activity. researchgate.net The inclusion of the 2-methylfuran moiety in this study highlights its relevance as a structural component in the design of potential antithrombotic agents.
| Compound Number in Study | R-group Substituent | Experimental IC₅₀ (nM) | Activity Class (in study) |
|---|---|---|---|
| 22 | 2-Methylfuran | 14.67 | Active |
Future Directions and Emerging Research Avenues for 2 Methylfuran 3 Yl Methanol
Development of Sustainable and Green Chemistry Approaches for its Synthesis
The future production of (2-Methylfuran-3-yl)methanol is intrinsically linked to the principles of green chemistry, emphasizing the use of renewable feedstocks and environmentally benign catalytic processes. Biomass, being an abundant and renewable source of organic carbon, is considered a viable alternative to fossil fuels for the production of furan (B31954) derivatives. frontiersin.orgnih.gov Research is increasingly focused on developing catalytic pathways that are not only efficient but also sustainable.
Key areas of development include:
Biomass Conversion: The synthesis of furanic compounds from lignocellulosic biomass, which is composed of cellulose, hemicellulose, and lignin, is a primary focus. mdpi.com The conversion of C5 and C6 sugars derived from biomass into furan platform molecules is a critical step. nih.gov
Heterogeneous Catalysis: The use of solid catalysts is a promising approach due to their ease of separation and potential for reuse, which aligns with green chemistry principles. frontiersin.orgnih.gov Zeolites, with their structured micropores and tunable acidity, have shown potential in the conversion of biomass substrates into platform molecules. frontiersin.orgnih.gov Other heterogeneous catalysts, such as polyoxometalates and non-noble metals, are also being explored to avoid the use of expensive and less environmentally friendly catalysts. frontiersin.orgnih.gov
Homogeneous and Biocatalysis: While heterogeneous catalysis offers advantages in product separation, homogeneous catalysis can provide high selectivity and activity under mild reaction conditions. The development of recyclable homogeneous catalysts is an active area of research. Biocatalysis, using enzymes or whole-cell systems, represents another green avenue for the synthesis of furan derivatives, offering high specificity and operation under ambient conditions.
Innovative Solvent Systems: The use of green solvents, such as ionic liquids or supercritical fluids, can significantly improve the sustainability of the synthesis process. nih.gov For instance, ionic liquids have been shown to be effective in the dehydration of carbohydrates to produce furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), which are key precursors to other furan derivatives. nih.gov
| Catalytic System | Advantages | Challenges | Potential for this compound Synthesis |
|---|---|---|---|
| Zeolites | High thermal and chemical stability, shape selectivity, tunable acidity. frontiersin.org | Diffusion limitations for larger molecules, potential for deactivation. frontiersin.org | Catalyzing the conversion of biomass-derived sugars to furan precursors. |
| Polyoxometalates | Tunable acidity, environmentally friendly. frontiersin.org | Potential for leaching, compromising catalyst stability. frontiersin.org | Acid-catalyzed dehydration and isomerization reactions. |
| Non-noble Metals | Cost-effective, abundant. frontiersin.org | Lower activity and selectivity compared to noble metals. | Hydrogenation and hydrogenolysis steps in the synthesis pathway. |
| Ionic Liquids | Good solvent for biomass, can act as both solvent and catalyst. nih.gov | Cost of synthesis and recovery, potential toxicity. nih.gov | Dehydration of carbohydrates to furan intermediates. |
Rational Design and Synthesis of Novel Derivatives for Enhanced Biological Activity
Furan derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. researchgate.netijabbr.com This provides a strong impetus for the rational design and synthesis of novel derivatives of this compound to enhance these biological activities or to discover new therapeutic applications.
Future research in this area will likely focus on:
Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the structure of this compound affect its biological activity is crucial. This involves synthesizing a library of derivatives with variations in the substituents on the furan ring and modifications of the hydroxymethyl group. For example, the synthesis of sulfide (B99878), ester, and ether derivatives can lead to compounds with unique flavor profiles and antimicrobial properties. nih.govrsc.org
Target-Based Drug Design: With a better understanding of the molecular targets of furan-based compounds, it will be possible to design derivatives of this compound that have a high affinity and selectivity for specific biological targets. This approach can lead to the development of more potent and less toxic therapeutic agents.
Combinatorial Chemistry and High-Throughput Screening: The use of combinatorial chemistry techniques can accelerate the synthesis of a large number of derivatives, which can then be rapidly screened for their biological activity using high-throughput screening methods. This can significantly shorten the drug discovery and development timeline.
| Derivative Class | Potential Biological Activity | Rationale |
|---|---|---|
| Sulfides | Antimicrobial, Antifungal. nih.govrsc.org | Introduction of sulfur-containing moieties can enhance antimicrobial efficacy. |
| Esters | Anti-inflammatory, Analgesic. ijabbr.com | Esterification can modulate lipophilicity and improve cell membrane permeability. |
| Ethers | Anticancer, Antiviral. | Modification of the hydroxyl group can alter binding interactions with biological targets. |
| Amides | Antibacterial, Anticonvulsant. | Amide functionalities can participate in hydrogen bonding, enhancing target affinity. |
Application of Advanced Computational Predictions for Identifying New Applications
The use of advanced computational methods is poised to revolutionize the discovery and development of new applications for this compound and its derivatives. In silico techniques can provide valuable insights into the physicochemical properties, biological activities, and potential applications of these compounds, thereby reducing the time and cost associated with experimental studies.
Emerging computational approaches include:
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR): These models can be developed to predict the properties and biological activities of this compound derivatives based on their molecular structure. digitaloceanspaces.com For example, QSPR models could be used to predict properties relevant to its use as a solvent or a fuel additive, while QSAR models could predict its efficacy as a therapeutic agent.
Molecular Docking: This technique can be used to predict the binding affinity and mode of interaction of this compound derivatives with specific biological targets, such as enzymes or receptors. jbcpm.com This information is invaluable for the rational design of new drugs.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: In silico ADMET profiling can be used to assess the drug-likeness of this compound derivatives at an early stage of the drug discovery process, helping to identify candidates with favorable pharmacokinetic and safety profiles. jbcpm.commdpi.com
Density Functional Theory (DFT): DFT calculations can be employed to study the electronic structure and reactivity of this compound, providing insights into its reaction mechanisms and helping to design more efficient catalytic processes. researchgate.net
| Computational Tool | Application | Expected Outcome |
|---|---|---|
| QSPR/QSAR | Prediction of physicochemical properties and biological activities. digitaloceanspaces.com | Identification of derivatives with desired properties for specific applications. |
| Molecular Docking | Prediction of binding interactions with biological targets. jbcpm.com | Rational design of potent and selective therapeutic agents. |
| ADMET Prediction | Assessment of pharmacokinetic and safety profiles. jbcpm.commdpi.com | Selection of drug candidates with a higher probability of clinical success. |
| Density Functional Theory (DFT) | Study of electronic structure, reactivity, and reaction mechanisms. researchgate.net | Optimization of synthesis and catalytic conversion processes. |
Exploration of its Role in Heterogeneous and Homogeneous Catalysis, and Reaction Engineering
The unique chemical structure of this compound makes it a versatile platform molecule for the synthesis of a wide range of value-added chemicals and fuels. Its furan ring can undergo various transformations, while the hydroxymethyl group can be involved in esterification, etherification, and oxidation reactions.
Future research in catalysis and reaction engineering will likely explore:
Hydrogenation and Hydrodeoxygenation (HDO): The catalytic hydrogenation of the furan ring can lead to the formation of tetrahydrofuran (B95107) derivatives, which are valuable solvents and chemical intermediates. HDO can be used to remove oxygen atoms, producing hydrocarbons suitable for use as biofuels. dtu.dk
Acylation and Alkylation: Friedel-Crafts acylation of the furan ring can be used to synthesize furan ketones, which are precursors to surfactants and polymers. umn.edu Alkylation reactions can be used to introduce new functional groups and to produce a variety of specialty chemicals.
Diels-Alder Reactions: The furan ring can act as a diene in Diels-Alder reactions, providing a route to a variety of cyclic compounds with potential applications in the synthesis of pharmaceuticals and agrochemicals. acs.org
Reaction Engineering and Process Optimization: The development of efficient and scalable processes for the conversion of this compound is crucial for its industrial application. This involves the design of novel reactors, the optimization of reaction conditions (temperature, pressure, catalyst loading), and the development of effective product separation and purification techniques.
| Catalytic Transformation | Potential Products | Applications |
|---|---|---|
| Hydrogenation/HDO | (2-Methyltetrahydrofuran-3-yl)methanol, Alkanes | Solvents, Biofuels. dtu.dk |
| Acylation | Acyl-2-methylfurans | Surfactant precursors, Polymers. umn.edu |
| Diels-Alder Reaction | Bicyclic ethers | Pharmaceutical intermediates, Agrochemicals. acs.org |
| Oxidation | 2-Methylfuran-3-carbaldehyde, 2-Methylfuran-3-carboxylic acid | Fine chemicals, Polymer monomers. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
